molecular formula C12H13BrClNO B13475251 4-(4-Bromophenyl)piperidine-1-carbonyl chloride

4-(4-Bromophenyl)piperidine-1-carbonyl chloride

Cat. No.: B13475251
M. Wt: 302.59 g/mol
InChI Key: GGFBZGXCLIUJEP-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)piperidine-1-carbonyl chloride is an organic compound that features a piperidine ring substituted with a bromophenyl group and a carbonyl chloride functional group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)piperidine-1-carbonyl chloride typically involves the reaction of 4-(4-Bromophenyl)piperidine with phosgene (carbonyl chloride). The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a toxic and reactive gas. The general reaction scheme is as follows:

[ \text{4-(4-Bromophenyl)piperidine} + \text{Phosgene} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors equipped with safety measures to handle phosgene. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)piperidine-1-carbonyl chloride can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Reduction: The bromophenyl group can be reduced to a phenyl group under suitable conditions.

    Oxidation: The piperidine ring can be oxidized to form N-oxides or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly employed.

Major Products Formed

    Amides: Formed by the reaction with amines.

    Esters: Formed by the reaction with alcohols.

    Phenyl Derivatives: Formed by the reduction of the bromophenyl group.

Scientific Research Applications

4-(4-Bromophenyl)piperidine-1-carbonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)piperidine-1-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various synthetic applications to form new chemical bonds and create diverse molecular structures.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)piperidine-1-carbonyl chloride
  • 4-(4-Methoxyphenyl)piperidine-1-carbonyl chloride
  • 4-(4-Fluorophenyl)piperidine-1-carbonyl chloride

Uniqueness

4-(4-Bromophenyl)piperidine-1-carbonyl chloride is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, methoxy, and fluoro analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other substituents, making this compound valuable in certain synthetic and research applications.

Properties

Molecular Formula

C12H13BrClNO

Molecular Weight

302.59 g/mol

IUPAC Name

4-(4-bromophenyl)piperidine-1-carbonyl chloride

InChI

InChI=1S/C12H13BrClNO/c13-11-3-1-9(2-4-11)10-5-7-15(8-6-10)12(14)16/h1-4,10H,5-8H2

InChI Key

GGFBZGXCLIUJEP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=CC=C(C=C2)Br)C(=O)Cl

Origin of Product

United States

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